molecular formula C11H16ClN3O2 B1478280 2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2097956-93-7

2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1478280
CAS No.: 2097956-93-7
M. Wt: 257.72 g/mol
InChI Key: RKGJYJHKXKIQBJ-UHFFFAOYSA-N
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Description

2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyrazole moiety. The final step involves the chlorination of the propanone group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(3-methoxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one
  • 2-chloro-1-(3-methoxy-4-(1H-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

Uniqueness

2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2-chloro-1-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-8(12)11(16)14-6-9(10(7-14)17-2)15-5-3-4-13-15/h3-5,8-10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGJYJHKXKIQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C(C1)OC)N2C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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